molecular formula C7H4Cl2F3NO B1300132 2,6-Dichloro-4-(trifluoromethoxy)aniline CAS No. 99479-66-0

2,6-Dichloro-4-(trifluoromethoxy)aniline

Cat. No. B1300132
Key on ui cas rn: 99479-66-0
M. Wt: 246.01 g/mol
InChI Key: FKISQWQHZULEEG-UHFFFAOYSA-N
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Patent
US08563541B2

Procedure details

2,6-Dichloro-4-(trifluoromethoxy)aniline (4.65 g, 13.2 mmol) suspended in 1 M of HCl solution (100 mL) was treated at 0° C. with sodium nitrite (0.913 g, 13.2 mmol) in water dropwise. After 15 minutes at 0° C., potassium iodide (2.20 g, 13.2 mmol) in water was added and the solution was heated at 40° C. for 15 min. The solution was quenched with saturated aq. Na2S2O3 solution (100 mL), and extracted with ethyl acetate (300 mL). The organic phase was washed with 0.1 N HCl solution satd. aq. NaHCO3 sol. (500 mL), and dried over sodium sulfate. Purification by silica gel chromatography (10-40% EtOAc/hexanes) afforded the desired product as a yellow solid.
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
0.913 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([O:9][C:10]([F:13])([F:12])[F:11])[CH:6]=[C:5]([Cl:14])[C:3]=1N.N([O-])=O.[Na+].[I-:19].[K+]>Cl.O>[Cl:1][C:2]1[CH:8]=[C:7]([O:9][C:10]([F:13])([F:12])[F:11])[CH:6]=[C:5]([Cl:14])[C:3]=1[I:19] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4.65 g
Type
reactant
Smiles
ClC1=C(N)C(=CC(=C1)OC(F)(F)F)Cl
Step Two
Name
Quantity
0.913 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.2 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was quenched with saturated aq. Na2S2O3 solution (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (300 mL)
WASH
Type
WASH
Details
The organic phase was washed with 0.1 N HCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
aq. NaHCO3 sol. (500 mL), and dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (10-40% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)OC(F)(F)F)Cl)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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